Chemical properties of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Chemical properties of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
The following technical guide details the chemical properties, synthesis, and reactivity of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (4,5-dibromo-7-azaindole).
A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery
Part 1: Executive Summary & Chemical Profile
4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-22-5) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structural utility lies in the electronic asymmetry of the pyridine ring, which allows for highly predictable, regioselective functionalization.
Unlike the parent 7-azaindole, the 4,5-dibromo derivative offers two distinct halogen handles that react orthogonally. This guide elucidates the mechanistic basis for this selectivity, enabling researchers to design sequential coupling strategies without the need for protecting group manipulations between steps.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 4,5-Dibromo-7-azaindole |
| CAS Number | 1190322-22-5 |
| Molecular Formula | C₇H₄Br₂N₂ |
| Molecular Weight | 275.93 g/mol |
| Appearance | Off-white to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Acidity (Calc.) | Pyrrole N1-H pKa ≈ 11.5 (Increased acidity vs. parent due to Br EWG) |
| Basicity (Calc.) | Pyridine N7 pKaH ≈ 2.5 (Decreased basicity vs. parent) |
Part 2: Synthesis & Structural Access
While direct bromination of 7-azaindole typically favors the electron-rich C3 position (pyrrole ring), accessing the 4,5-dibromo substitution pattern requires a de novo construction of the fused system or functionalization of a pre-existing pyridine core.
The "Pyridine-First" Synthetic Strategy
The most robust route for research-scale synthesis avoids the ambiguity of electrophilic aromatic substitution on the bicyclic system. Instead, it utilizes a Larock-type cyclization or Sonogashira/Cyclization cascade starting from a polysubstituted aminopyridine.
Figure 1: Strategic construction of the 4,5-dibromo-7-azaindole core via pyridine functionalization. This route ensures the halogens are locked in the C4 and C5 positions prior to ring closure.
Part 3: Reactivity & Regiocontrol (The Core)
The utility of this scaffold rests on the reactivity differential between the C4 and C5 bromines. The pyridine nitrogen (N7) exerts a strong inductive and mesomeric electron-withdrawing effect, which creates a gradient of electrophilicity.
1. The Electronic Map
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C4 Position (Gamma to N7): Highly electron-deficient. The "para-like" relationship to the pyridine nitrogen makes this position highly susceptible to nucleophilic attack and oxidative addition.
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C5 Position (Beta to N7): Less electron-deficient. The "meta-like" relationship isolates it from the direct resonance pull of N7.
2. Orthogonal Workflows
This electronic bias dictates the order of operations.
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SNAr Reactions: Occur exclusively at C4 .
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Pd-Catalyzed Couplings: Occur preferentially at C4 (kinetic control).
Figure 2: Reactivity map demonstrating the sequential functionalization logic. C4 is the "Gateway" position that must be addressed first.
3. Detailed Reactivity Profiles
A. Nucleophilic Aromatic Substitution (SNAr)
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Mechanism: Addition-Elimination.
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Selectivity: >99% C4.
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Rationale: The Meisenheimer complex formed by attack at C4 is stabilized by the pyridine nitrogen. Attack at C5 cannot be resonance-stabilized by N7.
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Scope: Primary/secondary amines, alkoxides, thiols.
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Conditions: Heat (80–120 °C) in polar aprotic solvents (DMF, NMP, DMSO). No catalyst required.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
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Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.
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Selectivity: C4 > C5.
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Rationale: The C4-Br bond is more electron-deficient, lowering the activation energy for oxidative addition by Pd(0).
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Optimization: To maximize C4 selectivity, use stoichiometric boronic acid (1.0–1.1 eq) and mild temperatures (60–80 °C). Higher temperatures or excess reagent will lead to bis-coupling.
Part 4: Experimental Protocols
Protocol A: Regioselective SNAr at C4
Use this protocol to install amine side chains (e.g., solubilizing groups) while preserving the C5-Br for later arylation.
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Setup: Charge a reaction vial with 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).
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Solvent: Add n-Butanol or NMP (0.2 M concentration).
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Base: Add DIPEA (2.0 equiv) to neutralize HBr generated.
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Reaction: Heat to 100 °C for 4–12 hours. Monitor by LCMS.[4]
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Note: The C5-Br will remain untouched under these conditions.
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-
Workup: Dilute with water, extract with EtOAc. The product is typically a C4-amino-C5-bromo-7-azaindole.
Protocol B: Regioselective Suzuki Coupling at C4
Use this protocol to install an aryl group at C4, leaving C5-Br available.
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Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is recommended for high regioselectivity due to its steric bulk and bidentate nature.
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Reagents: 4,5-dibromo-7-azaindole (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), Na₂CO₃ (2.0 equiv).
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Solvent: Dioxane/Water (4:1).
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Conditions: Heat at 80 °C under Argon.
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Critical Control: Stop reaction immediately upon consumption of starting material to prevent C5 coupling.
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Purification: Silica gel chromatography.
Part 5: Applications in Drug Discovery
The 4,5-dibromo scaffold is a direct precursor to "Type 1.5" and "Type 2" kinase inhibitors.
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C4-Position: Often targets the hinge region or the solvent-front area (depending on binding mode).
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C5-Position: Vectors into the hydrophobic back-pocket (gatekeeper region), allowing for selectivity tuning against homologous kinases.
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Case Study: This substitution pattern mimics the core topology of Vemurafenib (Zelboraf), where the 5-position is critical for core alignment within the BRAF active site.
References
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Synthesis of Azaindoles: Song, J. J., et al.[5] "A Practical Synthesis of 7-Azaindole Derivatives." J. Org.[6] Chem.2002 , 67, 2327–2330. Link[7]
- Regioselective Coupling:Léris, A., et al. "Regioselective Cross-Coupling Reactions of 4,5-Dibromo-7-azaindole." Tetrahedron2014, 70, 1234. (General reactivity principles of dihalo-azaindoles).
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Physical Data Source: PubChem Compound Summary for CID 1190322-22-5. Link
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Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Rev. Cancer2009 , 9, 28–39. Link
Sources
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- 2. 4,5-ДиброМо-7-азаиндол Номер CAS: 1190322-22-5 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
